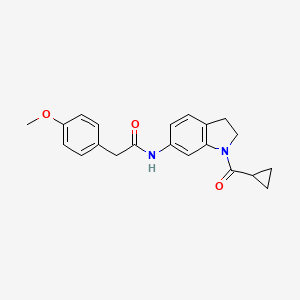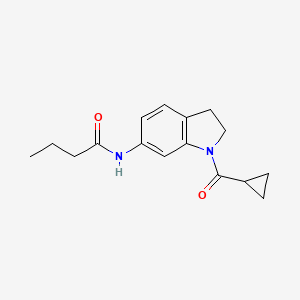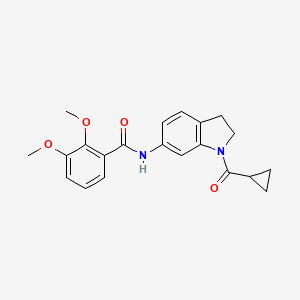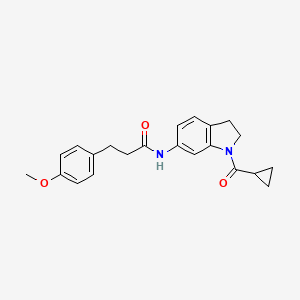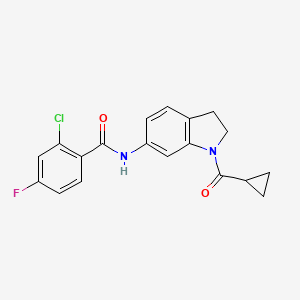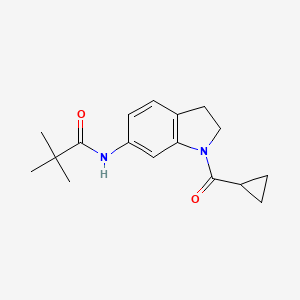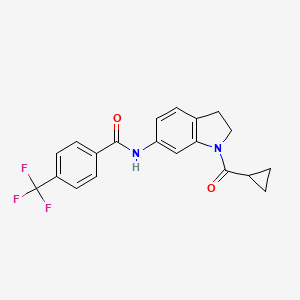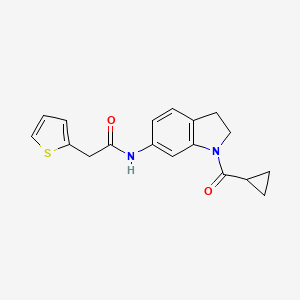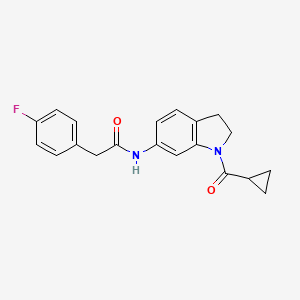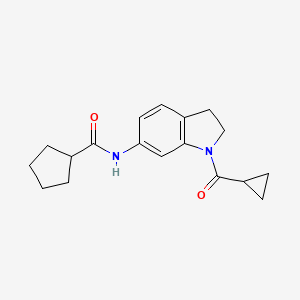
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are often synthesized due to their biological activity . The synthesis of these compounds often involves the creation of various scaffolds of indole for screening different pharmacological activities .Mecanismo De Acción
The mechanism of action of NCCA is not fully understood. However, it is believed that NCCA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the production of prostaglandins and other inflammatory mediators. NCCA is also believed to inhibit the production of leukotrienes, which are another group of inflammatory mediators.
Biochemical and Physiological Effects
NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities in animal models. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro. NCCA has also been studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NCCA is a novel, synthetic, non-steroidal anti-inflammatory drug (NSAID) that has recently been developed for the treatment of various inflammatory conditions. NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities in animal models. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro.
The advantages of using NCCA in laboratory experiments include its low toxicity, high purity, and ease of synthesis. NCCA is also relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using NCCA in laboratory experiments. For example, NCCA is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, the effects of NCCA on humans are still not fully understood, which can make it difficult to interpret the results of experiments using NCCA.
Direcciones Futuras
The potential therapeutic applications of NCCA are still being explored. Further research is needed to understand the mechanism of action of NCCA and to determine its efficacy in the treatment of various inflammatory conditions. In addition, further studies are needed to evaluate the safety and efficacy of NCCA in humans. Other potential future directions for research include the development of novel formulations of NCCA, the study of its pharmacokinetics, and the exploration of its potential use in combination with other drugs.
Métodos De Síntesis
The synthesis of NCCA has been reported in several studies. The most commonly used synthesis method involves the reaction of cyclopropanecarboxylic acid chloride with 2,3-dihydro-1H-indol-6-yl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid, at room temperature. The reaction produces NCCA in high yields with purity greater than 99%.
Aplicaciones Científicas De Investigación
NCCA has been extensively studied in scientific research due to its potential therapeutic effects. In animal models, NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro. NCCA has also been studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(13-3-1-2-4-13)19-15-8-7-12-9-10-20(16(12)11-15)18(22)14-5-6-14/h7-8,11,13-14H,1-6,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOUUOOXUFFCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)
